Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-11-6-4-5-10(9-11)14(15)7-8-14/h4-6,9H,7-8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLXHIDTPPIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(1-aminocyclopropyl)phenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A series of related compounds, including tert-butyl carbamates, were synthesized and evaluated for their anti-inflammatory properties. In vivo studies demonstrated that several derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition values ranged from 39% to 54% within 9 to 12 hours post-administration .
Cancer Therapeutics
The compound has been investigated as an inhibitor of BCDIN3D, an enzyme implicated in breast cancer cell invasion. Inhibiting BCDIN3D activity can enhance the expression of tumor suppressor microRNAs, thereby potentially reducing tumorigenic phenotypes in cancer cells . This suggests a therapeutic avenue for developing anticancer drugs based on this compound.
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is derived from the reaction of tert-butyl carbamate with 3-(aminocyclopropyl)phenyl derivatives.
Synthetic Pathways
The synthesis typically involves:
- Formation of the carbamate by reacting tert-butyl chloroformate with the amine derivative.
- Purification through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
In Vivo Studies on Anti-inflammatory Effects
A study involving the administration of various tert-butyl carbamate derivatives to rats demonstrated significant reductions in paw edema induced by carrageenan, indicating their potential as anti-inflammatory agents .
| Compound | Percentage Inhibition | Time (hours) |
|---|---|---|
| 4a | 54.239% | 9 |
| 4i | 39.021% | 12 |
BCDIN3D Inhibition in Cancer Cells
Research on the role of BCDIN3D in cancer biology highlighted how inhibiting this enzyme could lead to increased levels of microRNA-145, which is associated with reduced tumor growth . The application of this compound as a BCDIN3D inhibitor presents a novel approach to cancer treatment.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It may also interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Target Compound:
- Structure: Phenyl ring with 1-aminocyclopropyl at the 3-position, tert-butyl carbamate group.
- Key Functional Groups : Cyclopropylamine (electron-donating, rigid structure), carbamate (hydrolysis-sensitive).
Analogues:
Tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (CAS 153117-08-9) Structure: 2-Aminopropan-2-yl substituent instead of 1-aminocyclopropyl. Molecular Formula: C₁₄H₂₂N₂O₂; MW: 250.34 . Impact: The branched aminopropyl group may enhance solubility compared to the cyclopropyl analogue.
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8) Structure: Fluorophenyl group attached to cyclopropyl. Molecular Formula: C₁₄H₁₈FNO₂; MW: 251.3 .
tert-Butyl(3-((2-chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a) Structure: Pyrimidine ring with chloro and hydroxypropan-2-yl substituents. Synthesis: Reacted in THF with methyl magnesium bromide . Impact: Heterocyclic moieties may confer biological activity (e.g., kinase inhibition).
Physicochemical Properties
Key Observations :
- The target compound’s cyclopropyl group may reduce polarity compared to branched alkyl or hydroxyethyl substituents, leading to longer HPLC retention times.
- High purity (>95%) is achievable for carbamate derivatives via silica gel chromatography .
Biological Activity
Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate (CAS No. 1314767-31-1) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C13H18N2O2
- Molecular Weight: 234.29 g/mol
- IUPAC Name: this compound
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a phenyl ring substituted with an aminocyclopropyl group. This structure is significant for its interaction with biological targets.
In Vitro Studies
Recent studies have explored the pharmacological effects of related compounds that share structural features with this compound:
- Dopaminergic Activity: A study indicated that structurally similar compounds could enhance dopamine release in neuronal cultures, suggesting that this compound may also exhibit similar effects .
- Neurotransmitter Modulation: Research has shown that compounds affecting the monoamine system can alter behavioral responses in animal models, indicating potential applications in treating mood disorders.
Clinical Implications
While direct clinical studies on this compound are scarce, insights can be drawn from related compounds:
- Antidepressant-Like Effects: Compounds that act as selective serotonin reuptake inhibitors (SSRIs) or MAOIs have demonstrated efficacy in treating depression. The modulation of serotonin levels by this compound could position it as a candidate for further antidepressant research .
Comparative Analysis of Similar Compounds
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate?
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a substituted aniline derivative. For example:
- Step 1 : React 3-(1-aminocyclopropyl)aniline with tert-butyl chloroformate in an inert solvent (e.g., dichloromethane or THF).
- Step 2 : Add a base (e.g., triethylamine or sodium hydride) to neutralize HCl generated during the reaction .
- Key Considerations : Reaction temperature (0–25°C) and solvent polarity significantly impact yield. For analogs, yields range from 60–85% under optimized conditions .
Q. How is the purity and structural identity of this carbamate verified?
- Analytical Methods :
- HPLC/GC : Assess purity (>95% typically required for research-grade material).
- NMR Spectroscopy : Confirm functional groups (e.g., tert-butyl singlet at ~1.4 ppm in NMR, carbamate carbonyl at ~155 ppm in NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Variables to Control :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity compared to chlorinated solvents .
- Stoichiometry : Excess tert-butyl chloroformate (1.2–1.5 eq.) ensures complete amine conversion .
- Temperature : Lower temperatures (0–5°C) reduce side reactions like hydrolysis .
- Case Study : A 78% yield was achieved using THF and triethylamine at 0°C, compared to 62% in dichloromethane at 25°C .
Q. What crystallographic techniques are used to resolve the compound’s 3D structure?
- X-ray Crystallography :
- Data Collection : Use synchrotron radiation or in-house diffractometers (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement; hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
- Software : ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
- Example : A related carbamate analog showed a twisted cyclopropane ring with bond angles deviating from ideal 60° due to steric strain .
Q. How is the compound evaluated for biological activity in enzyme inhibition studies?
- Methodology :
- Enzyme Assays : Incubate with target enzymes (e.g., proteases or kinases) and measure activity via fluorescence or colorimetric substrates.
- IC Determination : Dose-response curves identify inhibitory potency (e.g., IC = 5–50 μM for carbamate-based inhibitors in kinase studies) .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites .
Q. How can discrepancies in reported biological activity data be resolved?
- Approaches :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Batch Analysis : Compare results across independently synthesized batches to rule out impurity effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
